molecular formula C8H9N3O2 B13629491 methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

Cat. No.: B13629491
M. Wt: 179.18 g/mol
InChI Key: ZUSCOTLANNLYPY-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7/h2,4,7,10H,3H2,1H3

InChI Key

ZUSCOTLANNLYPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CN=CN=C2CN1

Origin of Product

United States

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